molecular formula C16H18FN3O B2723160 N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide CAS No. 2094817-64-6

N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide

Cat. No.: B2723160
CAS No.: 2094817-64-6
M. Wt: 287.338
InChI Key: VLHSMUPMIDZMLU-UHFFFAOYSA-N
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Description

N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a fluoropyridine moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylamino Intermediate: The initial step involves the alkylation of 2-(dimethylamino)phenylacetonitrile with an appropriate alkyl halide under basic conditions to form the corresponding dimethylamino intermediate.

    Fluoropyridine Introduction: The next step involves the coupling of the dimethylamino intermediate with 6-fluoropyridine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide group using an amine source, such as ammonia or an amine derivative, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.

Scientific Research Applications

N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the dimethylamino group may interact with active sites of enzymes, while the fluoropyridine moiety can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(dimethylamino)phenyl]ethyl}-6-chloropyridine-3-carboxamide
  • N-{1-[2-(dimethylamino)phenyl]ethyl}-6-bromopyridine-3-carboxamide
  • N-{1-[2-(dimethylamino)phenyl]ethyl}-6-iodopyridine-3-carboxamide

Uniqueness

N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)phenyl]ethyl]-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-11(13-6-4-5-7-14(13)20(2)3)19-16(21)12-8-9-15(17)18-10-12/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHSMUPMIDZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1N(C)C)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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